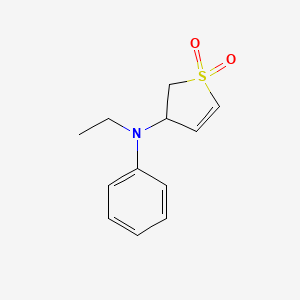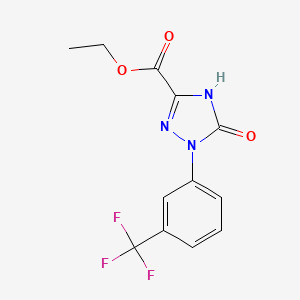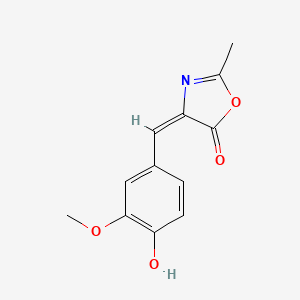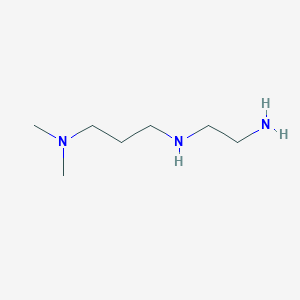![molecular formula C19H15N3O3S3 B12122369 N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12122369.png)
N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(5Z)-5-[(1-méthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzènesulfonamide est un composé organique complexe connu pour ses caractéristiques structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé contient un fragment indole, un cycle thiazolidinone et un groupe benzènesulfonamide, qui contribuent à sa réactivité chimique diversifiée et à ses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-{(5Z)-5-[(1-méthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzènesulfonamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation du 1-méthyl-1H-indole-3-carbaldéhyde avec la thiosemicarbazide pour former un intermédiaire thiosemicarbazone. Cet intermédiaire subit ensuite une cyclisation avec une α-halocétone appropriée pour former le cycle thiazolidinone. Enfin, le groupe benzènesulfonamide est introduit par une réaction de sulfonation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la synthèse à grande échelle. Cela comprend l'utilisation de réacteurs automatisés, de systèmes à flux continu et un contrôle rigoureux des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Le choix du solvant, le contrôle de la température et les techniques de purification telles que la recristallisation ou la chromatographie sont essentiels pour la production efficace du composé.
Analyse Des Réactions Chimiques
Types de réactions
N-{(5Z)-5-[(1-méthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzènesulfonamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'agents tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction: Les réactions de réduction à l'aide d'agents tels que le borohydrure de sodium peuvent convertir les groupes carbonyle en alcools.
Réactifs et conditions communs
Oxydation: Peroxyde d'hydrogène (H₂O₂), permanganate de potassium (KMnO₄)
Réduction: Borohydrure de sodium (NaBH₄), hydrure de lithium et d'aluminium (LiAlH₄)
Substitution: Divers nucléophiles tels que des amines, des thiols ou des halogénures
Principaux produits
Oxydation: Sulfoxydes, sulfones
Réduction: Dérivés alcooliques
Substitution: Sulfonamides substitués
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de développer de nouveaux matériaux.
Biologie
Biologiquement, N-{(5Z)-5-[(1-méthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzènesulfonamide s'est révélé prometteur en tant qu'agent antimicrobien et anticancéreux. Sa capacité à interagir avec les macromolécules biologiques en fait un candidat pour le développement de médicaments et les études biochimiques.
Médecine
En médecine, le composé est étudié pour ses propriétés thérapeutiques. Ses caractéristiques structurales lui permettent de se lier à des cibles biologiques spécifiques, ce qui le rend utile dans la conception de nouveaux produits pharmaceutiques.
Industrie
Industriellement, ce composé peut être utilisé dans le développement de colorants, de pigments et d'autres produits chimiques spécialisés. Sa réactivité et sa stabilité le rendent adapté à diverses applications dans la science des matériaux et la fabrication.
Mécanisme d'action
Le mécanisme d'action de N-{(5Z)-5-[(1-méthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le fragment indole peut s'intercaler dans l'ADN, tandis que le cycle thiazolidinone peut inhiber les enzymes en se liant à leurs sites actifs. Le groupe benzènesulfonamide améliore la solubilité du composé et facilite son transport au sein des systèmes biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its therapeutic properties. Its structural features enable it to bind to specific biological targets, making it useful in the design of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and manufacturing.
Mécanisme D'action
The mechanism of action of N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, while the thiazolidinone ring can inhibit enzymes by binding to their active sites. The benzenesulfonamide group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-{(5Z)-5-[(1-méthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acétamide
- N-{(5Z)-5-[(1-méthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
Unicité
Comparé à des composés similaires, N-{(5Z)-5-[(1-méthyl-1H-indol-3-yl)méthylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzènesulfonamide se distingue par son groupe sulfonamide, qui améliore sa solubilité et son activité biologique. Cela le rend plus polyvalent dans diverses applications, notamment en chimie médicinale et en développement de médicaments.
Propriétés
Formule moléculaire |
C19H15N3O3S3 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H15N3O3S3/c1-21-12-13(15-9-5-6-10-16(15)21)11-17-18(23)22(19(26)27-17)20-28(24,25)14-7-3-2-4-8-14/h2-12,20H,1H3/b17-11- |
Clé InChI |
UWQZSMFUAGEIRL-BOPFTXTBSA-N |
SMILES isomérique |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12122304.png)
![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12122313.png)
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B12122314.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12122318.png)
![(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122330.png)

![2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B12122337.png)

![2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12122342.png)

